molecular formula C9H7NO B8308259 isoquinolin-5(1 H)-one

isoquinolin-5(1 H)-one

Cat. No. B8308259
M. Wt: 145.16 g/mol
InChI Key: NSYBOVGRQLCZSE-UHFFFAOYSA-N
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Patent
US03950343

Procedure details

Sodium metal (19.2 g) is dissolved in absolute methanol (1 l.) with ice-water cooling. To the clear solution is added a solution of 3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride (102.7 g), described in Example 3, in absolute methanol (1 l.). The addition is done in portions within a few minutes. After stiring for 1.5 hr at room temperature the solution is concentrated to near dryness and ice cold water (250 ml) is added to the crystalline residue. The precipitate is collected, washed with cold water and dried to give the title compound, mp. 232°-234°C, identical to the product of Preparation A of this example.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride
Quantity
102.7 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl.CO[C:5]([C:7]1[C:8]2[C:9](CN)=[CH:10][NH:11][C:12]=2[CH:13]=[CH:14][CH:15]=1)=O.C[OH:19]>>[CH2:5]1[C:7]2[C:8]([C:12](=[O:19])[CH:13]=[CH:14][CH:15]=2)=[CH:9][CH:10]=[N:11]1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
1 L
Type
reactant
Smiles
CO
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride
Quantity
102.7 g
Type
reactant
Smiles
Cl.COC(=O)C=1C=2C(=CNC2C=CC1)CN
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
is done in portions within a few minutes
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
ADDITION
Type
ADDITION
Details
is added to the crystalline residue
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1N=CC=C2C(C=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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